A Technical Guide to Clobetasol-d5: Physicochemical Properties and Bioanalytical Applications
A Technical Guide to Clobetasol-d5: Physicochemical Properties and Bioanalytical Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Isotopically Labeled Standards in Bioanalysis
In the landscape of modern drug development and clinical research, the precise quantification of active pharmaceutical ingredients (APIs) and their metabolites in biological matrices is paramount. Clobetasol-d5, the deuterated analog of the potent synthetic corticosteroid Clobetasol Propionate, serves as a critical internal standard for bioanalytical assays.[1][2] Its utility is rooted in the principle of isotope dilution mass spectrometry (IDMS), a powerful technique that significantly enhances the accuracy and precision of quantitative analyses, particularly those employing liquid chromatography-mass spectrometry (LC-MS).[3][4][5][6][7] This guide provides an in-depth overview of the physicochemical properties of Clobetasol-d5 and a detailed protocol for its application in a validated bioanalytical workflow.
The core advantage of using a deuterated internal standard like Clobetasol-d5 lies in its near-identical chemical and physical behavior to the unlabeled analyte, Clobetasol Propionate.[2] This includes co-elution during chromatographic separation and similar ionization efficiency in the mass spectrometer. By introducing a known amount of Clobetasol-d5 into a sample at an early stage of preparation, it effectively mimics the analyte, compensating for variations in sample extraction, matrix effects, and instrument response.[3][5] This ensures a reliable and reproducible quantification, a cornerstone of regulatory submissions to bodies such as the U.S. Food and Drug Administration (FDA).
Physicochemical Properties of Clobetasol-d5
The physicochemical properties of Clobetasol-d5 are crucial for method development, including the selection of appropriate solvents, extraction techniques, and chromatographic conditions. While experimental data for some properties of the deuterated form are not extensively published, the properties of the unlabeled Clobetasol Propionate provide a highly accurate approximation due to the negligible impact of deuterium substitution on these characteristics.
| Property | Value | Source |
| CAS Number | 2280940-18-1 | [3] |
| Molecular Formula | C₂₅H₂₇D₅ClFO₅ | [1][8] |
| Molecular Weight | 472.0 g/mol | [1] |
| Appearance | White to off-white solid | [9] |
| Melting Point | 195.5-197.0 °C (for Clobetasol Propionate) | [9] |
| Solubility | Soluble in Methanol, Freely soluble in acetone, sparingly soluble in ethanol, practically insoluble in water (for Clobetasol Propionate) | [9] |
| pKa | 12.88 (Predicted for Clobetasol Propionate) | [9] |
| LogP | 3.98 (Predicted) | [10] |
| UV λmax | 239 nm in Ethanol (for Clobetasol Propionate) | [11][12] |
Core Application: Isotope Dilution Mass Spectrometry in Bioanalysis
The primary application of Clobetasol-d5 is as an internal standard in quantitative bioanalysis using Isotope Dilution Mass Spectrometry (IDMS). The fundamental principle of IDMS is the addition of a known amount of an isotopically labeled compound (the "spike") to a sample containing the analyte of interest. The mass spectrometer can differentiate between the analyte and the isotopically labeled standard due to their mass difference. By measuring the ratio of the analyte to the standard, the initial concentration of the analyte can be accurately determined, irrespective of sample losses during preparation or fluctuations in instrument response.
Diagram of the Isotope Dilution Mass Spectrometry Workflow
A step-by-step diagram of the liquid-liquid extraction procedure.
LC-MS/MS Conditions
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LC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from endogenous interferences.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
Clobetasol Propionate: Monitor the appropriate precursor to product ion transition.
-
Clobetasol-d5: Monitor the corresponding precursor to product ion transition, accounting for the mass shift due to deuterium labeling.
-
Method Validation
The described bioanalytical method must be fully validated according to the FDA's "Bioanalytical Method Validation Guidance for Industry". [1][6][10]Key validation parameters include:
-
Selectivity and Specificity: Ensuring no interference from endogenous matrix components.
-
Accuracy and Precision: Determined by analyzing QC samples at multiple concentration levels.
-
Calibration Curve: Assessing the linearity, range, and goodness of fit.
-
Matrix Effect: Evaluating the ion suppression or enhancement caused by the biological matrix.
-
Stability: Assessing the stability of the analyte in the biological matrix under various storage and handling conditions.
Conclusion
Clobetasol-d5 is an indispensable tool for the accurate and precise quantification of Clobetasol Propionate in biological matrices. Its use as an internal standard within a well-validated LC-MS/MS method, grounded in the principles of isotope dilution, ensures the generation of high-quality, reliable data essential for pharmacokinetic studies and regulatory submissions. The protocols and principles outlined in this guide provide a comprehensive framework for researchers and scientists in the field of drug development to effectively utilize Clobetasol-d5 in their bioanalytical workflows.
References
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ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
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U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
-
Bioanalysis Zone. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]
-
Bioanalysis Zone. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
-
Acanthus Research. (n.d.). Clobetasol 17-Propionate D5. Retrieved from [Link]
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International Journal of Research in Pharmaceutical Sciences. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Retrieved from [Link]
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Chemsrc. (2025). Clobetasol Propionate-d5 | CAS#:2280940-18-1. Retrieved from [Link]
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DrugBank. (n.d.). Clobetasol Propionate. Retrieved from [Link]
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YouTube. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). clobetasol propionate | Ligand page. Retrieved from [Link]
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ChEMBL - EMBL-EBI. (n.d.). Compound: CLOBETASOL PROPIONATE (CHEMBL1159650). Retrieved from [Link]
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Axios Research. (n.d.). Clobetasol Propionate-d5. Retrieved from [Link]
-
ResearchGate. (n.d.). UV spectrum of clobetasol 17-propionate in ethanol (ʎ max at 239nm). Retrieved from [Link]
-
Covance. (2015). THE ANALYSIS OF CLOBETASOL AND CLOBETASOL-17-PROPIONATE IN HUMAN PLASMA BY LIQUID CHROMATOGRAPHY TANDEM MASS SPECTROMETRY. Retrieved from [Link]
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U.S. Food and Drug Administration. (2020). PRODUCT QUALITY REVIEW(S). Retrieved from [Link]
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